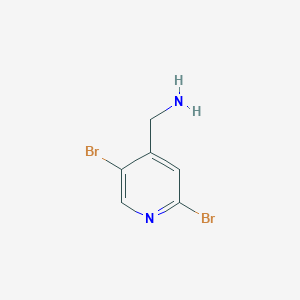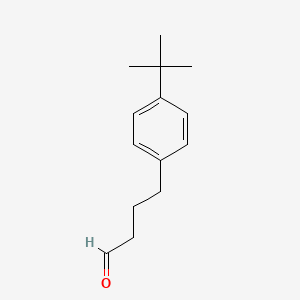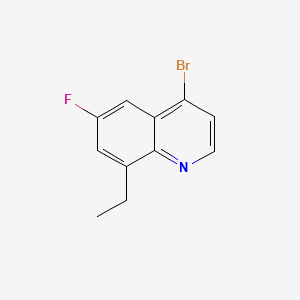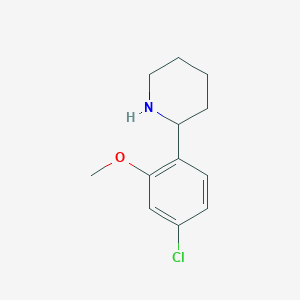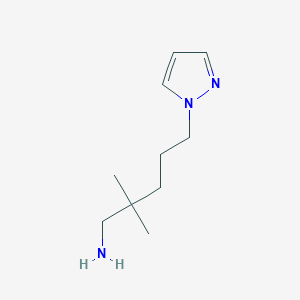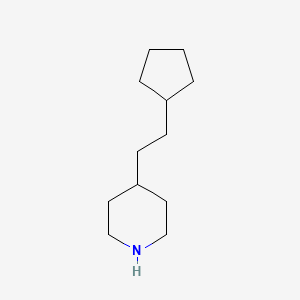
4-(2-Cyclopentylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclopentylethyl)piperidine is an organic compound belonging to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a cyclopentyl group attached to the piperidine ring via an ethyl chain. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopentylethyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . Another approach involves the use of multi-component reactions (MCRs) such as the Strecker synthesis, the Hantzsch synthesis, and the Mannich reaction .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency . These methods allow for the large-scale production of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyclopentylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of N-oxides back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Zinc and acetic acid under mild conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Regeneration of the parent amine.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
4-(2-Cyclopentylethyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Cyclopentylethyl)piperidine involves its interaction with specific molecular targets. It is believed to modulate receptor activity by binding to the active site, thereby influencing signal transduction pathways . The exact molecular targets and pathways are still under investigation, but it is hypothesized to interact with G-protein coupled receptors (GPCRs) and ion channels .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Pyridine: A structurally similar heterocycle with different chemical properties and applications.
Piperazine: Another piperidine derivative with distinct pharmacological activities.
Uniqueness: 4-(2-Cyclopentylethyl)piperidine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. This structural feature enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
4-(2-cyclopentylethyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-2-4-11(3-1)5-6-12-7-9-13-10-8-12/h11-13H,1-10H2 |
InChI Key |
YGIMTTDNUGISDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


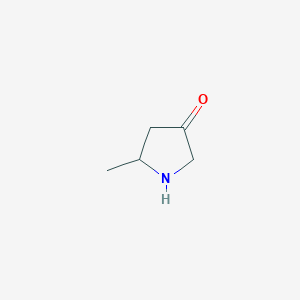
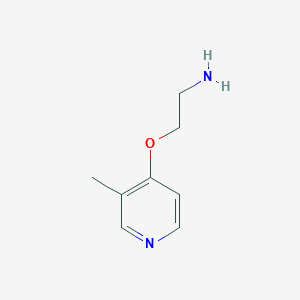
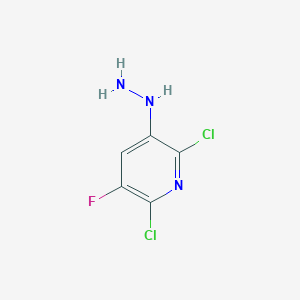
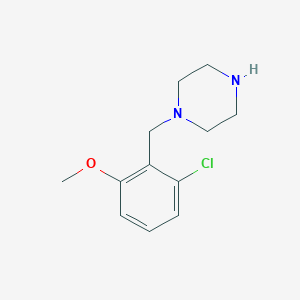
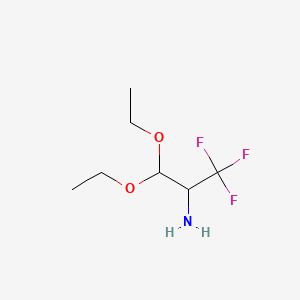
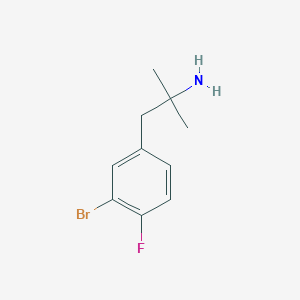
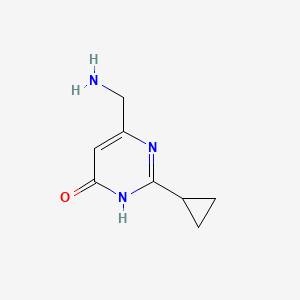
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
